molecular formula C10H7F2N3OS B2427427 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392244-47-2

2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2427427
CAS RN: 392244-47-2
M. Wt: 255.24
InChI Key: YLQLFBCXGSBKDK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is commonly used as a research tool in biochemical and physiological studies. In

Scientific Research Applications

Anticancer Potential

A study has demonstrated the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibit significant anticancer activity against various human cancer cell lines. The compounds displayed GI50 values comparable to the standard drug Adriamycin, indicating their promise as anticancer agents. This highlights the potential of 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide derivatives in cancer therapy (Tiwari et al., 2017).

Fluorescence and Aggregation Effects

Research has been conducted on the fluorescence effects of similar compounds in aqueous solutions. These studies have found that such compounds exhibit dual fluorescence and distinct fluorescence emissions, influenced by factors like molecular aggregation and charge transfer effects. This suggests potential applications in fluorescence-based techniques and imaging (Matwijczuk et al., 2018).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of similar compounds. For instance, research has been conducted on the synthesis of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles, which exhibit properties like solid-state fluorescence and large Stokes shift. Such properties could be beneficial in materials science and photophysical applications (Zhang et al., 2017).

Antimicrobial and Antifungal Action

A study has investigated the antimicrobial and antifungal activities of thiadiazole derivatives, revealing that these compounds are sensitive to both Gram-positive and Gram-negative bacteria. Additionally, they have shown antifungal activity against Candida albicans. This positions such compounds as potential candidates in the development of new antimicrobial agents (Sych et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the 1,3,4-thiadiazole ring have been found to exhibit diverse biological activities . This suggests that SMR000126774 may interact with multiple targets, contributing to its potential therapeutic effects.

Mode of Action

Compounds containing the 1,3,4-thiadiazole ring have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of these compounds’ interactions with their respective targets, leading to changes in cellular processes.

Biochemical Pathways

Given the diverse biological activities of 1,3,4-thiadiazole derivatives , it’s plausible that SMR000126774 may influence a variety of biochemical pathways

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives , it’s possible that SMR000126774 may exert a range of effects at the molecular and cellular levels.

properties

IUPAC Name

2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3OS/c1-5-14-15-10(17-5)13-9(16)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQLFBCXGSBKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

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